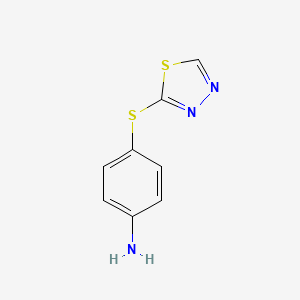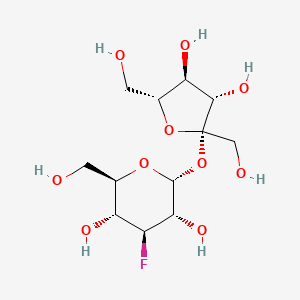![molecular formula C11H15N3O2 B3363323 3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1019074-26-0](/img/structure/B3363323.png)
3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
Vue d'ensemble
Description
“3-[1-(2-cyanoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a propanoic acid group. The pyrazole ring is substituted with a cyanoethyl group at the 1-position and two methyl groups at the 3 and 5 positions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted melting point of 162.07°C and a predicted boiling point of approximately 440.0°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.57 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of similar compounds like "3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid" and their structural analysis using single-crystal X-ray has been documented. These studies have highlighted the complex nature of hydrogen bonding and the formation of mixed solvates in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Synthesis Techniques
- Research has focused on the rapid synthesis techniques of similar propanoic acids, emphasizing their potential in producing a variety of pharmacologically active compounds. Such methods are significant for the efficient production of compounds with medicinal value (Reddy & Rao, 2006).
Polymer Modification
- Studies on radiation-induced modification of polymers through condensation reactions with various compounds, including similar propanoic acids, have shown potential applications in medical fields, especially due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Anticancer Research
- Investigations into the synthesis of new heterocyclic compounds based on similar pyrazole derivatives have shown promise in anticancer research. This highlights the potential of these compounds in developing novel therapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).
Chemical Reactivity and Potential Applications
- Further research includes the study of the chemical reactivity of related compounds and their potential applications in various fields such as corrosion inhibition, pH measurement in biological media, and synthesis of diverse chemical libraries (Missoum et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[1-(2-cyanoethyl)-3,5-dimethylpyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-10(4-5-11(15)16)9(2)14(13-8)7-3-6-12/h3-5,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLXFIZDENWOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


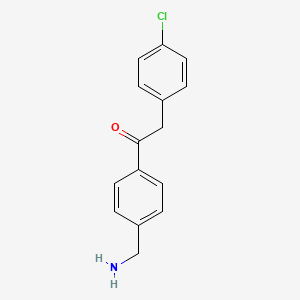

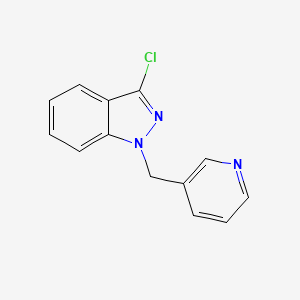

![2-Benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B3363266.png)
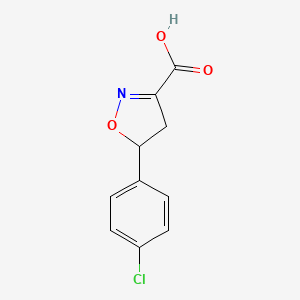
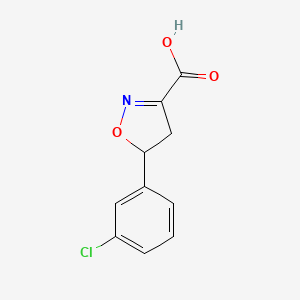
![5-chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3363285.png)
![1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B3363295.png)
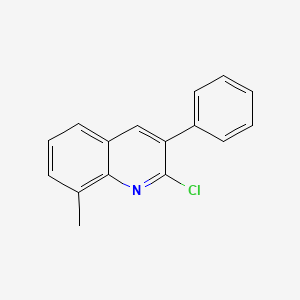

![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3363330.png)
